2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one
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Overview
Description
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one is a chemical compound with the molecular formula C10H7F3N2OS. It belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with trifluoromethylphenyl isocyanate or isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant effects.
Uniqueness
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H7F3N2OS |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7(4-6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) |
InChI Key |
INFDQOUUZYCCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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